3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2-methyl-4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or aromatic ring .
Scientific Research Applications
3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
What sets 3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one apart is its unique combination of a thiazole ring with a hydrazinylidene group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
59652-72-1 |
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Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-methyl-4-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol |
InChI |
InChI=1S/C10H9N3O2S/c1-6-8(14)3-2-7(9(6)15)12-13-10-11-4-5-16-10/h2-5,14-15H,1H3 |
InChI Key |
OHPBZTRYWWGWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)N=NC2=NC=CS2)O |
Origin of Product |
United States |
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